molecular formula C11H21NO B13013270 3-ethoxy-N-methylspiro[3.4]octan-1-amine

3-ethoxy-N-methylspiro[3.4]octan-1-amine

Cat. No.: B13013270
M. Wt: 183.29 g/mol
InChI Key: JWOJVXYJLYKMRD-UHFFFAOYSA-N
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Description

3-Ethoxy-N-methylspiro[34]octan-1-amine is a synthetic organic compound with the molecular formula C11H21NO It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-methylspiro[3.4]octan-1-amine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic structure can be formed through a cyclization reaction. One common method involves the reaction of a suitable ketone with an amine under acidic conditions to form the spirocyclic amine.

    Ethoxylation: The introduction of the ethoxy group can be achieved through an etherification reaction. This involves reacting the spirocyclic amine with an ethylating agent such as ethyl iodide in the presence of a base like sodium hydride.

    Methylation: The final step involves the methylation of the amine group, which can be done using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the ketone or aldehyde precursors into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-ethoxy-N-methylspiro[3.4]octan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic amines on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic structures with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure may be modified to develop new drugs with specific therapeutic effects, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylspiro[3.4]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The ethoxy and methyl groups can influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride
  • This compound acetate
  • This compound sulfate

Uniqueness

Compared to other spirocyclic amines, this compound is unique due to its specific substitution pattern. The presence of the ethoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Its spirocyclic structure also imparts unique steric and electronic properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-ethoxy-N-methylspiro[3.4]octan-1-amine

InChI

InChI=1S/C11H21NO/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11/h9-10,12H,3-8H2,1-2H3

InChI Key

JWOJVXYJLYKMRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCCC2)NC

Origin of Product

United States

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